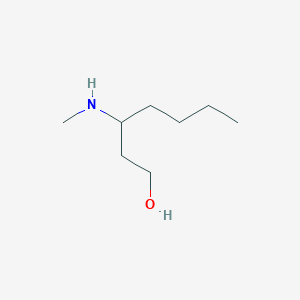
3-(Methylamino)heptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)heptan-1-OL is an organic compound that belongs to the class of alcohols and amines It features a heptane backbone with a hydroxyl group (-OH) at the first carbon and a methylamino group (-NHCH3) at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)heptan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-bromoheptane with methylamine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or another suitable organic solvent
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Reactant Purity: High-purity reactants to minimize by-products
Catalysts: Use of catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Methylamino)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-(methylamino)heptan-1-one.
Reduction: Formation of 3-(methylamino)heptane.
Substitution: Formation of 3-(methylamino)heptyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)heptan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can modulate biochemical pathways and influence physiological responses.
Vergleich Mit ähnlichen Verbindungen
3-Aminoheptan-1-OL: Lacks the methyl group on the amino group, resulting in different reactivity and properties.
3-(Dimethylamino)heptan-1-OL: Contains an additional methyl group on the amino group, affecting its steric and electronic properties.
Heptan-1-OL: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Methylamino)heptan-1-OL is unique due to the presence of both a hydroxyl and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
85091-15-2 |
|---|---|
Molekularformel |
C8H19NO |
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
3-(methylamino)heptan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-8(9-2)6-7-10/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
NVNYTIOFBAMXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


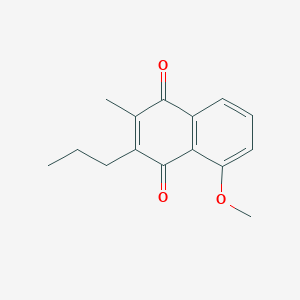
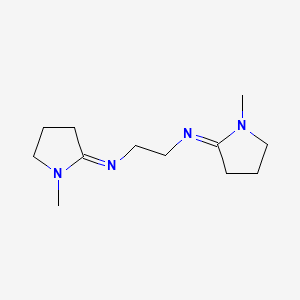
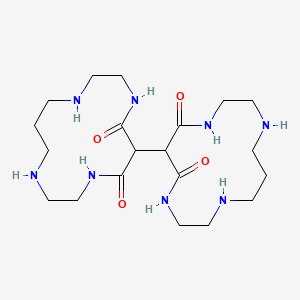

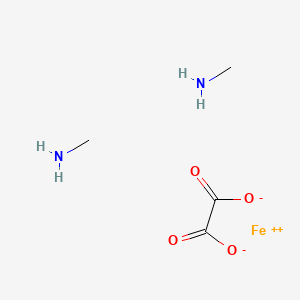
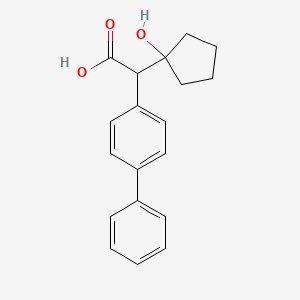
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
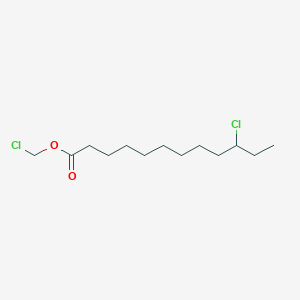
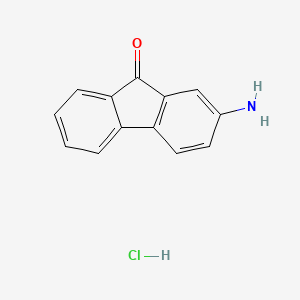
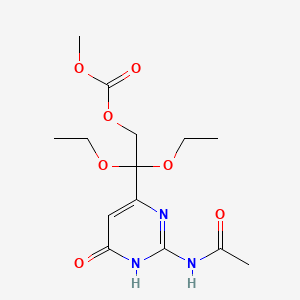
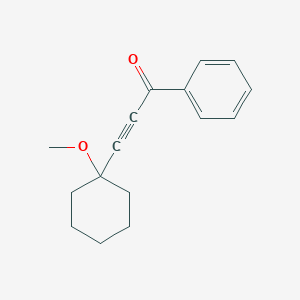
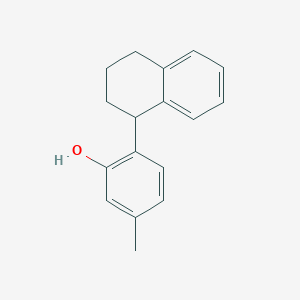

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
